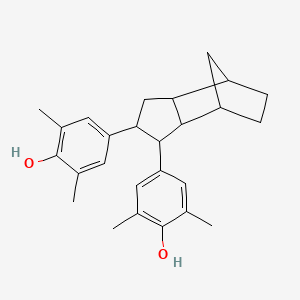
4,4'-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) typically involves the reaction of octahydro-4,7-methano-1H-indene with 2,6-xylenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using advanced equipment to maintain the necessary conditions. The process often includes steps such as purification and quality control to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield reduced compounds. Substitution reactions can result in a wide range of new compounds with different properties.
Wissenschaftliche Forschungsanwendungen
4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex compounds.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, such as changes in chemical reactivity, biological activity, or physical properties. The exact mechanism depends on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) include:
- 4,7-Methano-1H-indene, octahydro-
- Tricyclodecane dimethanol dimethacrylate
- Tetrahydrodicyclopentadiene
Uniqueness
What sets 4,4’-(Octahydro-4,7-methano-1H-indenediyl)bis(2,6-xylenol) apart from these similar compounds is its specific structure and the resulting unique chemical properties. These properties make it particularly useful in certain applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
93924-02-8 |
|---|---|
Molekularformel |
C26H32O2 |
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
4-[3-(4-hydroxy-3,5-dimethylphenyl)-4-tricyclo[5.2.1.02,6]decanyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C26H32O2/c1-13-7-19(8-14(2)25(13)27)22-12-21-17-5-6-18(11-17)23(21)24(22)20-9-15(3)26(28)16(4)10-20/h7-10,17-18,21-24,27-28H,5-6,11-12H2,1-4H3 |
InChI-Schlüssel |
NTNHMKQNPOAEHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C2CC3C4CCC(C4)C3C2C5=CC(=C(C(=C5)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


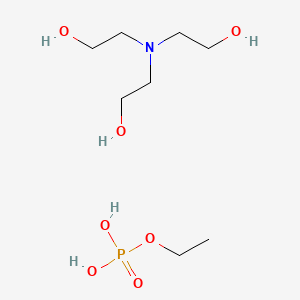
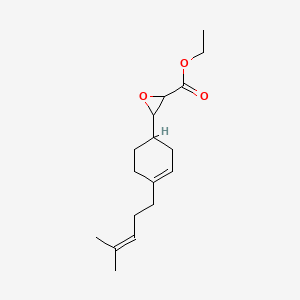


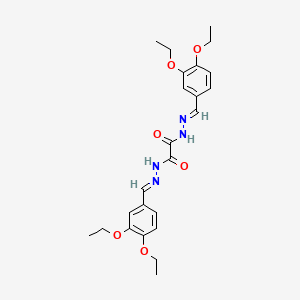

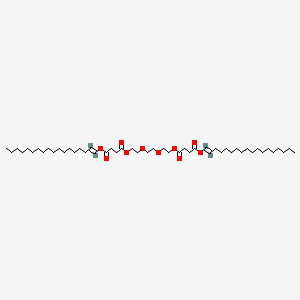
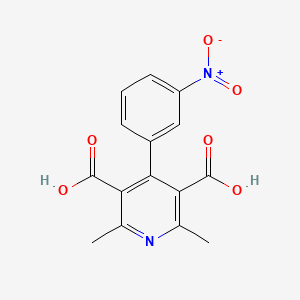
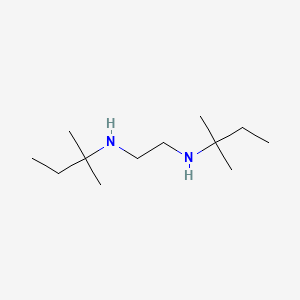
![N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12684730.png)




